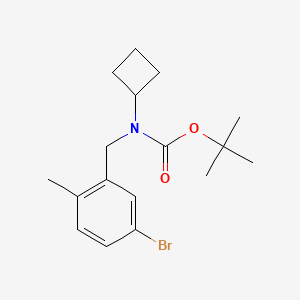
5-Methoxymethoxy-isophthalic acid monomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxymethoxy-isophthalic acid monomethyl ester is an organic compound with the molecular formula C10H10O6. It is a derivative of isophthalic acid, where one of the carboxylic acid groups is esterified with methanol, and the other carboxylic acid group is protected with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxymethoxy-isophthalic acid monomethyl ester typically involves the following steps:
-
Protection of Isophthalic Acid: : The first step involves the protection of one of the carboxylic acid groups of isophthalic acid using a methoxymethyl group. This can be achieved by reacting isophthalic acid with methoxymethyl chloride in the presence of a base such as triethylamine.
-
Esterification: : The protected isophthalic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure maximum productivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxymethoxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Hydrolysis: 5-Methoxymethoxy-isophthalic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
5-Methoxymethoxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring ester functionalities.
Industry: The compound is used in the production of polymers and resins, where its ester group can undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of 5-Methoxymethoxy-isophthalic acid monomethyl ester depends on the specific reaction it undergoes. For instance:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol.
Substitution: The methoxymethyl group can be displaced by nucleophiles, resulting in the formation of substituted derivatives.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isophthalic Acid: The parent compound from which 5-Methoxymethoxy-isophthalic acid monomethyl ester is derived.
Dimethyl Isophthalate: Another ester derivative of isophthalic acid, where both carboxylic acid groups are esterified with methanol.
5-Nitroisophthalic Acid Monomethyl Ester: A similar compound with a nitro group instead of a methoxymethyl group.
Uniqueness
This compound is unique due to the presence of the methoxymethyl protecting group, which provides additional stability and reactivity compared to other derivatives. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Eigenschaften
Molekularformel |
C11H12O6 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
3-methoxycarbonyl-5-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-6-17-9-4-7(10(12)13)3-8(5-9)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
MRTYZDDVJKOZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)



![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)




